Cas no 4965-26-8 (5-Nitrobenzobthiophene)

5-Nitrobenzothiophene is a nitro-substituted benzothiophene derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a nitro group attached to the benzothiophene core, enhances reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for constructing complex heterocyclic compounds. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse synthetic applications. Its nitro group also serves as a precursor for further functionalization, enabling the synthesis of amines, amides, and other derivatives. This versatility makes 5-Nitrobenzothiophene a useful building block in medicinal chemistry and material science.
5-Nitrobenzobthiophene structure
5-Nitrobenzobthiophene structure
商品名:5-Nitrobenzobthiophene
CAS番号:4965-26-8
MF:C8H5NO2S
メガワット:179.1958
MDL:MFCD01159605
CID:45443
PubChem ID:12414084

5-Nitrobenzobthiophene 化学的及び物理的性質

名前と識別子

    • 5-Nitrobenzo[b]thiophene
    • 5-nitro-1-benzothiophene
    • 5-Nitrobenzothiophene
    • Thianaphthene,5-nitro- (5CI)
    • Benzo[b]thiophene, 5-nitro-
    • AK126584
    • 5-Nitrobenzo(b)thiophene
    • zlchem 652
    • Benzo[b]thiophene,5-nitro-
    • ZLD0102
    • NOVKHIQVXQKSRL-UHFFFAOYSA-N
    • FCH843115
    • RP03153
    • AX8005789
    • Y9213
    • ST24044924
    • A827782
    • 965N268
    • AMY13392
    • DS-2897
    • EN300-111839
    • MFCD01159605
    • CS-W006433
    • AKOS006277594
    • FT-0601190
    • 5-nitrobenzothiophene;5-Nitrobenzo[b]thiophene
    • DTXSID00497153
    • F31192
    • 4965-26-8
    • SY042673
    • Z1198156403
    • SCHEMBL827323
    • J-517874
    • DB-007097
    • 5-Nitrobenzobthiophene
    • MDL: MFCD01159605
    • インチ: 1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
    • InChIKey: NOVKHIQVXQKSRL-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 179.00400
  • どういたいしつりょう: 179.00409958g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 74.1

じっけんとくせい

  • 密度みつど: 1.43
  • ゆうかいてん: 147-149°C
  • 屈折率: 1.71
  • PSA: 74.06000
  • LogP: 3.33270

5-Nitrobenzobthiophene セキュリティ情報

5-Nitrobenzobthiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Nitrobenzobthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SR280-50mg
5-Nitrobenzobthiophene
4965-26-8 97%
50mg
54.0CNY 2021-07-12
Enamine
EN300-111839-0.1g
5-nitro-1-benzothiophene
4965-26-8 95.0%
0.1g
$19.0 2025-02-21
Enamine
EN300-111839-0.25g
5-nitro-1-benzothiophene
4965-26-8 95.0%
0.25g
$19.0 2025-02-21
Enamine
EN300-111839-0.5g
5-nitro-1-benzothiophene
4965-26-8 95.0%
0.5g
$19.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064210-10g
5-Nitrobenzo[b]thiophene
4965-26-8 98%
10g
¥1066.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064210-250mg
5-Nitrobenzo[b]thiophene
4965-26-8 98%
250mg
¥96.00 2024-05-11
Enamine
EN300-111839-2.5g
5-nitro-1-benzothiophene
4965-26-8 95.0%
2.5g
$30.0 2025-02-21
Ambeed
A237116-250mg
5-Nitrobenzo[b]thiophene
4965-26-8 97%
250mg
$12.0 2025-02-25
ChemScence
CS-W006433-250mg
5-Nitrobenzo[b]thiophene
4965-26-8 ≥98.0%
250mg
$40.0 2022-04-27
TRC
N495033-500mg
5-Nitrobenzo[b]thiophene
4965-26-8
500mg
$ 160.00 2022-06-03

5-Nitrobenzobthiophene 関連文献

5-Nitrobenzobthiopheneに関する追加情報

Comprehensive Overview of 5-Nitrobenzobthiophene (CAS No. 4965-26-8): Properties, Applications, and Industry Insights

5-Nitrobenzobthiophene (CAS No. 4965-26-8) is a specialized organic compound belonging to the benzothiophene family, characterized by the presence of a nitro group at the fifth position of its molecular structure. This compound has garnered significant attention in pharmaceutical and materials science research due to its unique electronic properties and potential as a building block for advanced heterocyclic chemistry applications. Its molecular formula, C8H5NO2S, reflects a balance of aromaticity and reactivity, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for nitro-substituted benzothiophenes like 5-Nitrobenzobthiophene has surged, driven by their role in developing organic semiconductors and photovoltaic materials. Researchers are particularly interested in how the nitro group enhances charge transport properties, a topic frequently searched in academic databases and AI-driven platforms. The compound’s electron-withdrawing nature makes it valuable for designing non-linear optical (NLO) materials, a trending area in optoelectronics.

From a synthetic perspective, 5-Nitrobenzobthiophene is often synthesized via electrophilic aromatic nitration of benzothiophene derivatives, a process optimized for high yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its structural integrity. These methodologies align with current industry standards, addressing common queries about compound characterization and quality control in chemical synthesis.

The compound’s thermal stability (decomposing above 200°C) and solubility profile (moderate in polar organic solvents) make it suitable for diverse applications. For instance, it serves as a precursor in the synthesis of biologically active molecules, including antimicrobial agents and enzyme inhibitors. This aligns with growing public interest in drug discovery and medicinal chemistry, as evidenced by search engine trends highlighting keywords like “nitro-heterocycles in medicine.”

Environmental and safety considerations are also critical when handling 5-Nitrobenzobthiophene. While not classified as hazardous under standard regulations, proper storage in cool, dry conditions away from strong oxidizers is recommended. Such precautions resonate with laboratory safety FAQs frequently searched by professionals, reinforcing the compound’s manageable risk profile compared to more reactive nitro compounds.

In the materials science sector, 5-Nitrobenzobthiophene derivatives are explored for their luminescent properties in OLEDs (organic light-emitting diodes). This application taps into the global push for energy-efficient displays, a hot topic in tech forums. The compound’s ability to modify bandgap energies in conjugated systems is another area of active research, often discussed in peer-reviewed journals and patent filings.

Market analyses indicate steady growth in the fine chemicals sector for intermediates like 5-Nitrobenzobthiophene, with Asia-Pacific regions leading production due to robust pharmaceutical manufacturing infrastructure. This trend reflects broader industrial shifts toward high-value specialty chemicals, a subject frequently queried in business intelligence platforms.

To summarize, 5-Nitrobenzobthiophene (CAS No. 4965-26-8) exemplifies the intersection of fundamental research and applied science. Its multifaceted utility—from drug design to advanced materials—ensures its relevance in contemporary chemistry. As innovation in functionalized heterocycles accelerates, this compound will likely remain a focal point for both academic and industrial R&D efforts worldwide.

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Amadis Chemical Company Limited
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